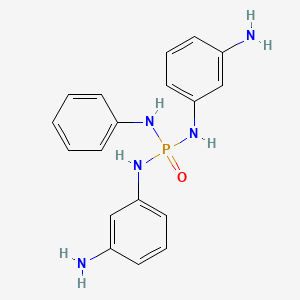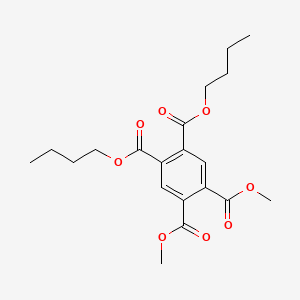![molecular formula C9H8N2O2S B14594372 [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile CAS No. 61081-28-5](/img/structure/B14594372.png)
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a methyl and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile typically involves the reaction of 4-methyl-2-nitrothiophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; reactions are usually performed under mild heating.
Substitution: Ammonia or amines; reactions are conducted in solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other substituted nitriles.
Applications De Recherche Scientifique
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:
[(4-Methylphenyl)sulfanyl]acetonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
[(2-Nitrophenyl)sulfanyl]acetonitrile: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
[(4-Methyl-2-nitrophenyl)sulfanyl]acetamide: Contains an amide group instead of a nitrile, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
61081-28-5 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(4-methyl-2-nitrophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H8N2O2S/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,5H2,1H3 |
Clé InChI |
WWFCXPOZBVWPJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)

silane](/img/structure/B14594329.png)



